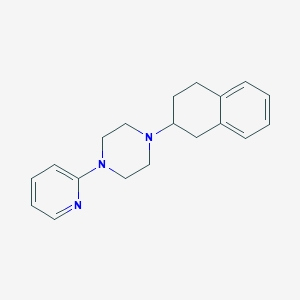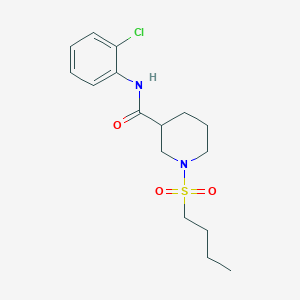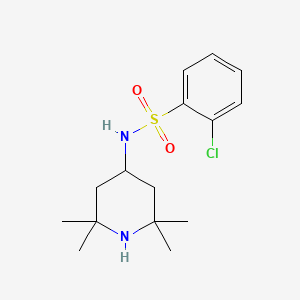
1-Pyridin-2-yl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-yl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyridin-2-yl group and a 1,2,3,4-tetrahydronaphthalen-2-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine, 1,2,3,4-tetrahydronaphthalene, and piperazine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions using solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Naphthalene derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Pyridin-2-yl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its activity as an α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Exhibits potent and selective receptor binding properties.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibition activity.
Uniqueness: 1-Pyridin-2-yl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is unique due to the presence of both the pyridin-2-yl and 1,2,3,4-tetrahydronaphthalen-2-yl groups, which may confer distinct biological activities and receptor binding properties compared to other similar compounds.
Properties
IUPAC Name |
1-pyridin-2-yl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-6-17-15-18(9-8-16(17)5-1)21-11-13-22(14-12-21)19-7-3-4-10-20-19/h1-7,10,18H,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOAOVZIGDEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}phenyl)methanol](/img/structure/B5407439.png)
![1-[2-(4-chlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one](/img/structure/B5407443.png)

![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5407478.png)
![ethyl 4-{[(diallylamino)carbonyl]amino}benzoate](/img/structure/B5407486.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5407496.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5407499.png)
![4-methoxy-3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzenesulfonamide](/img/structure/B5407518.png)
![N-2-naphthyl-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5407532.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5407545.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5407550.png)

![2,6-difluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5407567.png)
